2-(2-Oxo-4-imidazolin-4-yl)ethylamine

Description

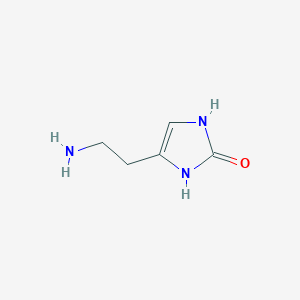

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJEUVWFPXMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143245 | |

| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-21-3 | |

| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Oxo 4 Imidazolin 4 Yl Ethylamine and Its Analogs

Advanced Synthetic Routes and Strategies

The synthesis of the 2-oxo-4-imidazoline core has evolved from classical condensation reactions to more sophisticated and efficient methodologies. These advanced strategies offer improvements in terms of yield, selectivity, and sustainability.

Novel Reaction Pathways for Imidazoline (B1206853) Ring Formation

Traditional methods for the synthesis of the 2-oxoimidazoline ring often involve the condensation of ethylenediamine (B42938) with glyoxal (B1671930), followed by oxidation. Another established route modifies the imidazole (B134444) ring of histamine (B1213489) to introduce a 2-oxo group, sometimes employing cyclization reactions with precursors like thiourea (B124793) derivatives under controlled pH and temperature.

More recent and novel pathways focus on creating the imidazoline ring with greater efficiency and diversity. Palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides has emerged as a powerful method for producing polysubstituted 2-imidazoline derivatives. This domino process facilitates the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation. Another innovative approach involves the ring expansion of imidoyl chlorides with aziridines, providing a regiocontrolled and stereospecific one-pot synthesis of highly substituted 2-imidazolines. Furthermore, TfOH-catalyzed formal [3+2] cycloaddition of N-tosylaziridine dicarboxylates and nitriles has been developed for the efficient synthesis of tetrafunctionalized 2-imidazolines.

| Reaction Type | Key Reactants | Catalyst/Reagent | Significance |

| Palladium-Catalyzed Cyclization | 2,3-Allenyl amines, Aryl iodides | Palladium catalyst | Forms C-C and C-N bonds in a single step. |

| Ring Expansion | Imidoyl chlorides, Aziridines | - | Regiocontrolled and stereospecific one-pot synthesis. |

| [3+2] Cycloaddition | N-Tosylaziridine dicarboxylates, Nitriles | Triflic acid (TfOH) | Efficient synthesis of tetrafunctionalized 2-imidazolines. |

Stereoselective Synthesis of Chiral 2-(2-Oxo-4-imidazolin-4-yl)ethylamine Derivatives

The development of stereoselective methods to produce chiral this compound derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Organocatalysis and transition-metal catalysis are the leading strategies in this domain.

A notable advancement is the use of chiral phosphoric acid catalysts in the asymmetric cyclocondensation of N-silyl iminoesters and N-unprotected ketimines to afford chiral 2,3-dihydro-4H-imidazol-4-ones with high enantioselectivity. This method demonstrates broad substrate tolerance and can be applied to the enantioselective dimerization of N-silyl iminoesters as well.

Another successful approach employs chiral ligands in combination with metal catalysts. For instance, copper(II) complexes with chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have been shown to be effective catalysts in asymmetric Henry reactions, producing nitroaldols with high enantiomeric excess. The stereochemical outcome of these reactions is highly dependent on the relative configuration of the chiral ligand.

| Catalyst System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Asymmetric Cyclocondensation | High enantioselectivity (up to 99% ee), broad substrate scope. |

| Copper(II) with Chiral Imidazolidin-4-one Ligands | Asymmetric Henry Reaction | Enantioselectivity dependent on ligand configuration (up to 97% ee). |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound and its analogs in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

A versatile multicomponent synthesis of highly substituted 2-imidazolines involves the reaction of amines, aldehydes, and isocyanides bearing an acidic α-proton. researchgate.netresearchgate.netnih.gov This reaction is believed to proceed through an aldol-type addition of the isocyanide to an in-situ generated imine, followed by ring closure. The scope of this MCR can be expanded by using a catalytic amount of silver(I) acetate (B1210297) to promote reactions with less reactive isocyanides or with ketones as the oxo-component. researchgate.netresearchgate.netnih.gov

One-pot, three-component cascade reactions combining photoredox catalyzed radical addition and formal [3 + 2] annulation have also been developed to provide imidazoline derivatives under mild reaction conditions. nih.gov Furthermore, isocyanide-based multicomponent reactions such as the Ugi and Passerini reactions can be employed to generate highly substituted imidazole scaffolds which can be precursors to the desired 2-oxo-imidazoline derivatives. mdpi.comresearchgate.net

Biocatalytic Synthesis and Enzymatic Transformations

The application of biocatalysis in the synthesis of this compound and its analogs represents a promising green alternative to traditional chemical methods. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical synthesis.

Lipases, such as porcine pancreatic lipase (B570770) (PPL), have been successfully employed as biocatalysts for the selective C-N bond formation in the synthesis of imidazole-fused nitrogen-bridgehead heterocycles. nih.gov This suggests the potential for lipase-catalyzed synthesis of the 2-oxo-imidazoline ring. Lipases are also valuable for the kinetic resolution of racemic intermediates, which can be a key step in the synthesis of chiral 2-oxo-imidazoline derivatives.

The "hydantoinase process," a multi-enzymatic system involving hydantoin (B18101) racemase, D-hydantoinase, and D-carbamoylase, is an established industrial method for the synthesis of D-amino acids from hydantoins. Given the structural similarity between hydantoins and 2-oxo-imidazolines, there is potential to explore and engineer these or similar enzymes for the synthesis of chiral this compound precursors.

| Enzyme Class | Potential Application | Key Advantages |

| Lipases | C-N bond formation for ring synthesis, Kinetic resolution of chiral intermediates | High selectivity, Mild reaction conditions |

| Hydantoinases/Carbamoylases | Synthesis of chiral precursors | Established industrial process for related compounds |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of alternative energy sources, greener solvents, and sustainable reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazoline derivatives. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, thereby minimizing the use of volatile organic compounds. researchgate.net Similarly, ultrasound-assisted synthesis has been shown to enhance reaction rates and yields in the preparation of imidazole-based compounds, offering a greener alternative to conventional heating methods. nih.govnih.gov

For instance, the use of molecular iodine as an inexpensive, readily available, and mild Lewis acid catalyst for the synthesis of 2-imidazolines from aldehydes and ethylenediamine under ultrasound irradiation represents a greener approach. researchgate.net Another environmentally friendly method employs hydrogen peroxide as an oxidant in the presence of sodium iodide for the synthesis of 2-imidazolines. organic-chemistry.org

The development of solvent-free reaction conditions is a key goal of green chemistry. The synthesis of 2-imidazolines has been successfully achieved under solvent-free conditions using microwave irradiation, which not only eliminates the need for a solvent but also accelerates the reaction. researchgate.net When a solvent is necessary, the use of greener options such as water or ethanol (B145695) is encouraged. For example, the synthesis of quinoline-based imidazole derivatives has been reported using a solvent-free microwave-assisted protocol, which was found to be more efficient and environmentally friendly than conventional solution-phase methods. researchgate.net

| Green Chemistry Approach | Example Application | Benefits |

| Microwave-Assisted Synthesis | Synthesis of 2-imidazolines from nitriles and ethylenediamine | Reduced reaction times, high yields, solvent-free conditions. researchgate.net |

| Ultrasound-Assisted Synthesis | N-alkylation of imidazole ring, synthesis of hybrid quinoline-imidazole derivatives | Remarkable acceleration of reaction, decreased energy consumption, improved yields. nih.gov |

| Sustainable Reagents | Molecular iodine as a catalyst, Hydrogen peroxide as an oxidant | Inexpensive, readily available, mild reaction conditions. researchgate.netorganic-chemistry.org |

| Green Solvents | Water, Ethanol, Solvent-free conditions | Reduced environmental impact, improved safety. researchgate.net |

Energy-Efficient Reaction Conditions

The development of energy-efficient synthetic routes is a cornerstone of modern green chemistry, aiming to reduce energy consumption and environmental impact. For the synthesis of this compound and related imidazolinones, several strategies have been employed to enhance energy efficiency.

One prominent approach is the use of solvent-free reaction conditions . The El-Saghier reaction, a one-pot synthesis of imidazolidin-4-ones, proceeds under neat (solvent-free) conditions at a relatively low temperature of 70°C. nih.gov This method avoids the energy-intensive processes of heating and distilling large volumes of solvents, thereby reducing costs, safety hazards, and pollution. nih.gov Microwave-assisted solvent-free synthesis is another established method for preparing substituted imidazolidin-4-ones, offering a more direct and efficient energy input compared to conventional heating. semanticscholar.org

Catalysis also plays a crucial role. The use of recyclable, heterogeneous catalysts, such as certain ceria-based catalysts for carbonylation reactions or reusable magnetic nano-catalysts, can lead to more energy-efficient processes by simplifying purification and reducing the need for energy-intensive separation techniques. mdpi.comrsc.org

Precursor Chemistry and Intermediate Derivatization Strategies

The synthesis of this compound relies on the strategic construction of the core imidazolinone ring and the subsequent or concurrent introduction of the ethylamine (B1201723) side chain.

Synthesis of Key Imidazolinone Intermediates

The imidazolinone scaffold can be constructed through various synthetic pathways, starting from readily available precursors.

From α-Amino Amides and Related Precursors: A common method involves the condensation of α-amino amides with reagents like orthoesters or acid derivatives. nih.gov A variant of this approach is the El-Saghier reaction, which utilizes ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride in a one-pot reaction with various amines to form the imidazolinone ring with high efficiency. nih.govacs.org The mechanism involves a nucleophilic attack of the amine on ethyl cyanoacetate, followed by cyclization with the amino group of ethyl glycinate. nih.gov

From Ureas: Propargylic ureas can undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org This method offers excellent chemo- and regioselectivity. Another route starts with N-(2,2-dialkoxyethyl)ureas, which react with C-nucleophiles in an acid-catalyzed reaction to form 4-substituted imidazolidin-2-ones. nih.gov Palladium-catalyzed aza-Heck cyclizations of N-phenoxy ureas also provide a direct route to unprotected imidazolidinones. nih.gov

From Diketones and Amidines: The condensation of a diketone with an amidine or guanidine (B92328) is a well-established method for producing 5,5-disubstituted imidazol-4-ones. nih.gov

From o-Dicarboxylic Acids: Some of the simplest syntheses of imidazolinones begin with an o-dicarboxylic acid or a corresponding mixed anhydride, which can be condensed with appropriate amino precursors. taylorfrancis.com

From Schiff Bases: Schiff bases, formed from the reaction of amines (like 4-aminoantipyrine) and aldehydes, can be reacted with amino acids such as glycine (B1666218) to generate imidazolidinone compounds. ekb.eg

Optimization of Synthetic Yields and Selectivity

Achieving high yields and selectivity is critical for an efficient chemical synthesis. In the context of this compound and its analogs, optimization strategies focus on reaction conditions, catalyst choice, and precursor structure.

The El-Saghier reaction , while being a green, one-pot method, demonstrates how conditions can be optimized for yield. Initial trials in ethanol under reflux resulted in a low yield of only 25%. acs.org By switching to solvent-free conditions at 70°C, the same reaction achieved excellent yields of 90–98%. nih.gov This highlights the profound impact of solvent and temperature on reaction efficiency.

Selectivity is another key challenge. In the synthesis of 4-substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas, the reaction can produce a mixture of 4- and 5-substituted regioisomers. It was found that decreasing the amount of the trifluoroacetic acid (TFA) catalyst improved regioselectivity, leading exclusively to the desired 4-substituted product. nih.gov

In palladium-catalyzed diamination reactions to form chiral imidazolidin-2-ones, the choice of ligand is crucial for achieving high enantioselectivity. The use of a specific chiral pyridine-oxazoline ligand enabled the reaction to proceed with excellent enantioselectivities under mild conditions. mdpi.com Similarly, catalyst choice can dictate reaction pathways, as seen in gold-catalyzed cyclizations where AuCl was effective. mdpi.com

The structure of the precursors also influences yields. In the synthesis of imidazol-2-ones from propargylic ureas, electron-withdrawing groups on an aromatic ring attached to the precursor led to the best results, with yields as high as 98%. acs.org Conversely, certain alkyl substituents led to low yields or unreactive starting materials. acs.org

| Synthetic Method | Key Optimization Factor | Reported Yield | Selectivity Note |

|---|---|---|---|

| El-Saghier Reaction | Solvent-free conditions vs. ethanol reflux | 90-98% (solvent-free) vs. 25% (ethanol) nih.govacs.org | - |

| Cyclization of N-(2,2-dialkoxyethyl)ureas | Decreasing TFA catalyst amount | Good to high | Improved regioselectivity for 4-substituted product nih.gov |

| Base-catalyzed cyclization of propargylic ureas | Substituent electronic effects (R1 group) | Up to 98% (with EWG) | High chemo- and regioselectivity acs.org |

| Pd-catalyzed diamination | Chiral pyridine-oxazoline ligand | High yields | Excellent enantioselectivities mdpi.com |

Process Chemistry Considerations for Scalability

Translating a laboratory synthesis to an industrial scale requires careful consideration of safety, cost, efficiency, and robustness. For imidazolinone synthesis, several factors are key to successful scale-up.

Flow chemistry is increasingly seen as a superior alternative to traditional batch processing for large-scale manufacturing. princeton-acs.org Its advantages include enhanced safety through better control of reaction exotherms and the handling of smaller volumes of hazardous materials at any given time. acs.orgspringerprofessional.de The improved heat and mass transfer in microreactors can lead to higher throughput and purity. nih.gov For example, a scalable process for an imidazole-containing drug was successfully scaled up to 10-100 kg batches, demonstrating the robustness of the optimized process for commercial purposes. princeton-acs.org

The economic viability of a large-scale process is paramount. The table below illustrates a comparative analysis between a batch and a flow process for a generic heterocyclic synthesis, highlighting the potential for reduced operational costs and higher purity with flow technology.

| Factor | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operational Cost | $0.8M/year | $0.5M/year |

| Purity | 92-95% | 98-99% |

| Throughput | Variable | 50-100 kg/day (with modular reactors) |

Purification on a large scale must be efficient and economical. The development of syntheses that result in crystalline intermediates is highly desirable, as this can enable complete removal of chromatographic purification, substantially reducing cost, solvent waste, and enhancing throughput. princeton-acs.org Techniques such as sequential solvent washes and optimized recrystallization become the primary methods for achieving high purity in the final product.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Imidazoline (B1206853) Ring Cyclization

The formation of the 2-oxo-4-imidazolin-4-yl ring system, the core of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine, can be achieved through several synthetic pathways. Mechanistic studies have elucidated the key steps involved in these cyclization reactions.

One fundamental approach involves the condensation of a diamine precursor with a dicarbonyl compound. For instance, the reaction between ethylenediamine (B42938) and glyoxal (B1671930) proceeds through a two-step mechanism. Initially, a nucleophilic attack by the amine groups on the aldehyde carbonyls leads to the formation of a diimine intermediate, commonly known as a Schiff base. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to introduce the ketone (oxo) group at the C2 position, yielding the final 2-oxo-imidazoline ring.

A more advanced, single-pot method, known as the El-Saghier reaction, synthesizes 4-imidazolinone derivatives from ethyl cyanoacetate (B8463686), ethyl glycinate (B8599266) hydrochloride, and primary amines under solvent-free conditions. The proposed mechanism involves:

Nucleophilic Attack: The primary amine reacts with ethyl cyanoacetate, creating a cyanoacetamide intermediate.

Ring Closure: Ethyl glycinate hydrochloride engages in a conjugate addition, which is followed by an intramolecular cyclization to construct the imidazolinone core.

Modern organocatalytic methods have also been developed. The base-catalyzed intramolecular hydroamidation of propargylic ureas represents an efficient route to imidazol-2-ones. acs.org This reaction is initiated by the abstraction of an acidic urea (B33335) proton by a strong, non-nucleophilic base, which then facilitates the intramolecular attack on the alkyne, leading to the cyclized product with high chemo- and regioselectivity. acs.org

Reactivity of the 2-Oxo-Imidazolinone Core

The 2-oxo-imidazolinone core of the molecule exhibits distinct reactivity at several sites. The presence of the oxo group, the endocyclic double bond, and the nitrogen atoms confers a versatile chemical profile. The core is susceptible to both reduction and oxidation reactions under controlled conditions. Furthermore, the ring system can participate in cycloaddition and ring-opening transformations. researchgate.net

Studies on related 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) have revealed that the 2-oxo group significantly enhances reactivity towards certain endogenous radicals. mdpi.com Specifically, 2-oxo-carnosine and 2-oxo-anserine demonstrated markedly greater reactivity with nitric oxide (NO), peroxynitrite (ONOO⁻), and hypochlorous acid (HClO) compared to their non-oxo precursors, carnosine and anserine. mdpi.com This suggests the 2-oxo moiety plays a critical role in the molecule's antioxidant capacity by acting as a scavenger of reactive nitrogen and chlorine species. mdpi.com

Conversely, the non-oxo precursors showed higher reactivity towards hydroxyl radicals (HO•), indicating that the presence of the 2-oxo group modulates the specific radical scavenging profile of the imidazole (B134444) ring. mdpi.com Ring-opening of the imidazoline core can be induced by hydrolysis under either acidic or basic conditions, typically yielding diamine derivatives. researchgate.netchemicalbook.com

| Reaction Type | Reagent/Condition | Expected Outcome on the Core |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of the C=C double bond and/or C=O group. |

| Oxidation | Controlled oxidizing agents | Further oxidation of the ring system. |

| Ring-Opening | Strong Acid (e.g., HCl) or Base (e.g., KOH) | Hydrolytic cleavage of the ring to form diamine derivatives. chemicalbook.com |

| Radical Scavenging | NO, ONOO⁻, HClO | High reactivity, leading to modification of the ring structure. mdpi.com |

| Cycloaddition | Nitriles | Participation in cycloaddition reactions. |

Transformations Involving the Ethylamine (B1201723) Side Chain

The ethylamine side chain, -(CH₂)²⁻NH₂, provides a primary amine functional group that is a key site for various chemical transformations, enabling the synthesis of a wide range of derivatives.

The primary amine of the ethylamine side chain is nucleophilic and can react with various electrophiles. A prominent example is N-alkylation, where the nitrogen atom displaces a leaving group on an alkyl substrate, such as an alkyl halide, to form secondary amines.

Research on related imidazoline structures demonstrates the utility of nucleophilic substitution for modifying side chains. For example, a synthetic strategy for novel nitroxides involved the substitution of a bromide on an N-(2-bromoethyl) chain attached to an imidazoline precursor. nih.gov This allowed for the introduction of diverse functional groups, including cyano (CN), azido (B1232118) (N₃), and ester (COOEt) moieties, showcasing the versatility of this reaction type for derivatization. nih.gov Applying this principle to this compound allows for the synthesis of numerous analogues with modified side chains.

| Reagent Class | Example Reagent | Product Description |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-methylated secondary amine derivative. |

| Epoxide | Ethylene Oxide | N-(2-hydroxyethyl) derivative resulting from ring-opening. |

| α-Halo Ester | Ethyl Bromoacetate | N-substituted glycine (B1666218) ethyl ester derivative. |

The primary amine of the ethylamine side chain readily undergoes acylation reactions with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. This transformation is fundamental for creating a diverse library of compounds. The synthesis of N-substituted acetamides, for instance, can be achieved by first converting the corresponding carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the amine. sapub.org This two-step procedure is a standard and effective method for amide bond formation. sapub.org

Derivatization of amine groups is also a crucial technique in analytical chemistry. For example, chemical derivatization with reagents like 4-bromoethyl-7-methoxycoumarin is used to enhance the detection and quantification of amine-containing metabolites via liquid chromatography-tandem mass spectrometry. nih.gov

| Acylating Agent | Example Reagent | Product Class |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | N-acetyl amide derivative. |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl amide derivative. |

| Carboxylic Acid | Benzoic Acid (C₆H₅COOH) | N-benzoyl amide derivative (requires coupling agent, e.g., DCC). |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide derivative. |

Catalytic Reactions Applied to this compound Synthesis and Modification

Catalysis offers efficient and selective pathways for both the synthesis of the core heterocyclic structure and its subsequent modification. Transition metals, in particular, play a significant role in mediating key bond-forming reactions.

Transition metal catalysts are instrumental in modern organic synthesis and have been applied to the formation of imidazoline rings. While specific catalytic modifications to the pre-formed this compound are not widely documented, the synthesis of the imidazoline core itself can be achieved using metal-mediated multicomponent reactions (MCRs).

A notable example is the use of silver(I) acetate (B1210297) as a catalyst in the MCR between amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines. acs.org This catalytic system is effective even with less reactive isocyanides and can promote reactions involving ketones in place of aldehydes. acs.org Other catalytic systems for imidazoline synthesis include the use of copper(II) acetate in the presence of an oxidant for the amination of aliphatic C-H bonds, providing a direct route to functionalized nitrogen heterocycles. organic-chemistry.org These catalytic methods highlight potential strategies for synthesizing derivatives of this compound by incorporating substituted starting materials into the reaction scheme.

| Catalyst | Reaction Type | Application in Imidazoline Chemistry | Reference |

| Silver(I) Acetate | Multicomponent Reaction | Catalyzes the synthesis of 2-imidazolines from amines, aldehydes, and isocyanides. | acs.org |

| Copper(II) Acetate | C-H Amination | Enables the amination of aliphatic C-H bonds for heterocycle synthesis. | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of complex molecules, including imidazole derivatives. tandfonline.comingentaconnect.com This approach utilizes small organic molecules to catalyze chemical reactions, avoiding the need for metal catalysts. ias.ac.in While specific research on the organocatalytic synthesis of this compound is not extensively documented, the synthesis of the broader class of tetrasubstituted imidazoles, to which it belongs, has been a significant focus. These methods often provide high to excellent yields and employ sustainable catalysts. tandfonline.com

Researchers have successfully utilized various organocatalysts for creating the imidazole core. For instance, multi-component reactions (MCRs) are a common strategy, valued for their efficiency and atom economy. ias.ac.in One notable example involves the use of Vitamin C (ascorbic acid) as an efficient organocatalyst. In a three-component synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, Vitamin C (10 mol%) was used in a solvent-free environment at 120 °C, combining nitrile, benzoin, and primary amines. tandfonline.com Another approach reported in 2023 used ascorbic acid to catalyze the reaction of benzil, primary amines, various aldehydes, and ammonium (B1175870) acetate at 100 °C, also under solvent-free conditions, yielding good to excellent results. tandfonline.com

The versatility of organocatalysts is further demonstrated by the use of compounds like n-Bu4NBr and even imidazole itself. In 2011, n-Bu4NBr was shown to effectively catalyze the reaction of equimolar amounts of benzil, amines, aryl aldehydes, and ammonium acetate in t-BuOH at 80 °C. tandfonline.com Imidazole and its derivatives can act as catalysts due to their unique amphoteric nature, possessing both aza (–N=) and amine (–NH–) functionalities, which allows them to facilitate reactions with moderate catalytic properties, often increasing the product yield by reducing byproducts. ias.ac.in Chiral bicyclic imidazole catalysts have also been designed and synthesized for various asymmetric chemical transformations. acs.org

Table 1: Examples of Organocatalytic Synthesis of Tetrasubstituted Imidazoles

| Organocatalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ascorbic Acid (Vitamin C) (10 mol%) | Benzil, primary amines, various aldehydes, ammonium acetate | 100 °C, Solvent-free | Good to Excellent | tandfonline.com |

| n-Bu4NBr | Benzil, amines, aryl aldehydes, AcONH4 | t-BuOH, 80 °C, 8 hours | Excellent | tandfonline.com |

| Imidazole (20 mol%) | Aromatic aldehydes, malononitrile, phthalhydrazide | H2O:EtOH (1:1), 80 °C, 0.5-4 hours | 85-94% | ias.ac.in |

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and potential reaction pathways of a chemical compound. For this compound and its derivatives, such studies are crucial for understanding their behavior in various chemical and biological systems.

Thermodynamic properties of some imidazolinone derivatives have been investigated to understand their molecular interactions in solution. One study focused on density, ultrasonic velocity, and viscosity in dimethyl formamide (B127407) (DMF) at 308.15 K. From these experimental data, various acoustical and thermodynamic parameters were evaluated, including specific impedance, isentropic compressibility, and internal pressure, which help in understanding the solute-solvent interactions. researchgate.net The standard enthalpies of dissolution (ΔsolHmθ) for three different imidazolinone derivatives were calculated as -17.75 kJ·mol-1, -29.76 kJ·mol-1, and -15.35 kJ·mol-1, respectively. researchgate.net These negative values indicate that the dissolution process is exothermic.

Kinetic studies often focus on the thermal stability and degradation of compounds. Thermal analysis of certain imidazolinone derivatives using thermogravimetric analysis (TGA) has been performed to evaluate kinetic parameters such as the order of degradation (n), activation energy (E), frequency factor (A), and entropy change (ΔS). researchgate.net These parameters are vital for determining the stability of the compounds under different temperature regimes.

In the context of biological activity, enzyme inhibition kinetics are particularly relevant. A study on novel imidazo-isoxazole derivatives as inhibitors of α-amylase and α-glucosidase revealed that the most active compound behaved as a competitive inhibitor. nih.gov Understanding the mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is essential for the development of potential therapeutic agents.

Table 2: Thermodynamic and Kinetic Data for Imidazolinone Derivatives

| Parameter | Compound Class | Value/Finding | Reference |

|---|---|---|---|

| Standard Enthalpy of Dissolution (ΔsolHmθ) | Imidazolinone Derivatives | -17.75, -29.76, -15.35 kJ·mol-1 | researchgate.net |

| Kinetic Parameters | Imidazolinone Derivatives | Determined via TGA (Order of degradation, Activation energy, etc.) | researchgate.net |

| Enzyme Inhibition | Imidazo-isoxazole Derivatives | Competitive inhibition mechanism against α-amylase and α-glucosidase | nih.gov |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules like 2-(2-Oxo-4-imidazolin-4-yl)ethylamine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton (¹H) and carbon-¹³ (¹³C) framework of the molecule.

The structural backbone of this compound can be pieced together using a series of NMR experiments. A standard analysis begins with 1D ¹H and ¹³C NMR spectra to identify the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton spectrum is expected to show distinct signals for the ethylamine (B1201723) side chain—typically two multiplets corresponding to the adjacent methylene (B1212753) (-CH₂-) groups. Additional signals would correspond to the protons on the imidazolinone ring, including the vinylic proton and any protons attached to the saturated carbon (C4). Exchangeable protons from the amine (-NH₂) and amide (-NH-) groups would also be visible, often as broad singlets.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Key signals would include a downfield resonance for the carbonyl carbon (C2) of the cyclic urea (B33335), signals for the sp² hybridized carbons of the double bond within the ring, and resonances for the sp³ hybridized carbons of the ethylamine side chain and the C4 position.

To establish connectivity between these atoms, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the ethylamine side chain (-CH₂-CH₂-) and to link the side chain to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of each ¹³C resonance based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). It is crucial for piecing together the entire molecular structure, for instance, by showing a correlation from the protons on the ethylamine side chain to the C4 carbon of the imidazolinone ring, and from the ring protons to the carbonyl carbon.

The following table outlines the predicted NMR data for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |

| C2 (C=O) | - | ~170-175 | H5, H1', H(N1), H(N3) |

| C4 | ~4.0-4.5 (CH) | ~55-60 | H5, H1', H2' |

| C5 | ~5.5-6.0 (CH) | ~115-120 | H4, H(N1) |

| C1' (-CH₂-) | ~2.5-3.0 (CH₂) | ~40-45 | C4, C2', C5 |

| C2' (-CH₂-) | ~2.8-3.3 (CH₂) | ~38-42 | C1', C4 |

| N1-H | Broad, variable | - | C2, C5 |

| N3-H | Broad, variable | - | C2, C4 |

| -NH₂ | Broad, variable | - | C2' |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary depending on solvent and other conditions.

While this compound is achiral, NMR techniques can still provide valuable information regarding its preferred conformation in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, regardless of their bonding connectivity. A NOESY experiment could reveal spatial correlations between the protons of the ethylamine side chain and the proton at the C5 position of the ring, helping to define the molecule's three-dimensional structure and conformational dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For a molecule with the chemical formula C₅H₉N₃O, HRMS can verify its exact mass, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental formula.

| Property | Value |

| Molecular Formula | C₅H₉N₃O |

| Nominal Mass | 127 amu |

| Monoisotopic Mass | 127.07456 Da |

| Predicted [M+H]⁺ | 128.08184 Da |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (such as the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ethylamine side chain and the breaking of the imidazolinone ring. nih.gov Analysis of related heterocyclic structures suggests that common losses would include ammonia (B1221849) (NH₃), carbon monoxide (CO), and cleavage at the bond connecting the side chain to the ring. nih.govsapub.org

The table below details the predicted major ions in the MS/MS spectrum of protonated this compound.

| Predicted m/z | Proposed Fragment Structure / Neutral Loss | Fragmentation Pathway |

| 128.08 | [M+H]⁺ (Precursor Ion) | - |

| 111.05 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine |

| 98.07 | [M+H - CH₂NH₂]⁺ | Cleavage of the C1'-C2' bond |

| 84.06 | [C₄H₆N₂O]⁺ | Cleavage of the C4-C1' bond (loss of ethylamine) |

| 30.03 | [CH₄N]⁺ | Alpha-cleavage resulting in [CH₂NH₂]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mdpi.com Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular fingerprint.

For this compound, these techniques would confirm the presence of key structural features:

N-H Stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups in the ring will exhibit characteristic stretching vibrations, typically in the 3200-3500 cm⁻¹ region.

C=O Stretching: The carbonyl group of the cyclic urea is expected to produce a strong, sharp absorption band in the IR spectrum, typically around 1680-1720 cm⁻¹.

C=C Stretching: The double bond within the imidazolinone ring will have a characteristic stretching frequency around 1600-1650 cm⁻¹.

C-H Stretching: Aliphatic C-H bonds of the ethylamine side chain will show stretches just below 3000 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amine (-NH₂) and Amide (-NH-) | 3200 - 3500 | Medium-Strong, Broad |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=O Stretch | Cyclic Amide (Urea) | 1680 - 1720 | Strong |

| C=C Stretch | Imidazolinone Ring | 1600 - 1650 | Medium-Variable |

| N-H Bend | Amine (-NH₂) | 1590 - 1650 | Medium |

| C-N Stretch | Amine and Amide | 1000 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and conformational geometry, which are crucial for understanding a molecule's physical and chemical properties. However, to date, no studies detailing the X-ray crystallographic analysis of this compound have been published.

Single Crystal X-ray Diffraction Analysis

The process of single crystal X-ray diffraction involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

Despite the utility of this technique, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single crystal X-ray diffraction of this compound. Consequently, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.

Crystallographic Data Interpretation and Conformation

Without experimental crystallographic data, a detailed interpretation of the solid-state conformation of this compound is not possible. Such an analysis would typically discuss the planarity of the imidazoline (B1206853) ring, the torsion angles of the ethylamine side chain, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The presence of the oxo group and the amine functionality suggests that hydrogen bonding would be a significant feature in its crystal lattice. However, the specific geometry and network of these interactions remain undetermined in the absence of empirical data.

Other Advanced Spectroscopic Methods (e.g., UV-Vis, EPR)

Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy provide valuable insights into the electronic structure and environment of a molecule.

UV-Vis Spectroscopy: This technique probes the electronic transitions within a molecule. For this compound, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions associated with the 2-oxo-imidazoline ring. However, specific experimental UV-Vis spectra, including information on absorption maxima (λmax) and molar absorptivity, have not been reported in the available literature. Studies on similar imidazole (B134444) derivatives show characteristic absorption peaks, but direct data for the target compound is absent. researchgate.netmdpi.com

EPR Spectroscopy: EPR spectroscopy is a technique used to study chemical species that have unpaired electrons. For this compound in its ground state, it would be EPR silent as it is not a radical. EPR studies would only become relevant if the compound were to be oxidized or reduced to form a radical species, or if it were to be studied in the presence of a paramagnetic metal ion. There are no published EPR studies involving this specific compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. icm.edu.plmdpi.comnih.govmdpi.comacs.org This approach is instrumental in determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 2-(2-Oxo-4-imidazolin-4-yl)ethylamine, DFT calculations would involve iterative processes to find the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other molecules, such as biological receptors. mdpi.com

Table 1: Hypothetical DFT-Calculated Geometry Optimization Parameters for this compound

| Parameter | Atom Pair/Triplet/Quad | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.23 | |

| C-N (ring) | ~1.35 - 1.40 | |

| C-C (ring) | ~1.50 | |

| C-C (ethyl) | ~1.54 | |

| C-N (ethyl) | ~1.47 | |

| Bond Angles (°) | ||

| O=C-N | ~125 | |

| N-C-N (ring) | ~110 | |

| C-C-N (ethyl) | ~112 | |

| Dihedral Angles (°) | ||

| H-N-C-C (ethyl) | Variable (conformational) |

Note: The values in this table are hypothetical and based on typical values for similar functional groups in related molecules. Specific computational studies on this compound are required for precise data.

Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, are powerful tools for predicting spectroscopic properties. researchgate.net For this compound, these methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Theoretical predictions of NMR chemical shifts are also possible, aiding in the interpretation of experimental NMR spectra. researchgate.net

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. By comparing the theoretically predicted spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational modes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, FMO analysis would reveal the regions of the molecule where these frontier orbitals are localized. This information helps in predicting the sites most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Property | Significance |

| HOMO | Energy Level (EHOMO) | Indicates electron-donating ability. |

| Localization | Likely localized on the ethylamine (B1201723) nitrogen and parts of the imidazoline (B1206853) ring. | |

| LUMO | Energy Level (ELUMO) | Indicates electron-accepting ability. |

| Localization | Likely localized on the carbonyl group and adjacent atoms in the ring. | |

| HOMO-LUMO Gap | Energy Difference (ΔE) | Reflects chemical reactivity and kinetic stability. |

Note: The specific energy values and precise localization require dedicated quantum chemical calculations for this molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of molecular behavior, which is essential for understanding processes such as conformational changes and intermolecular interactions.

The flexibility of the ethylamine side chain in this compound allows it to adopt various conformations in solution. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes. By simulating the molecule in a solvent environment, such as water, the influence of solvent interactions on its conformation can be accurately modeled. This is important as the conformation of a molecule can significantly affect its biological activity.

MD simulations are particularly valuable for studying the interactions between a small molecule like this compound and biological macromolecules, such as proteins or nucleic acids. nih.govajchem-a.com These simulations can model the binding process, revealing the key intermolecular forces (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex. researchgate.net

By placing the molecule and its target macromolecule in a simulated physiological environment, researchers can observe the dynamics of their interaction, calculate binding affinities, and identify the specific amino acid residues or nucleotides involved in the binding. This information is invaluable for understanding the molecule's mechanism of action at a molecular level. For instance, the interaction with histamine (B1213489) receptors has been suggested as a potential mechanism of action for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

In silico ligand-protein binding predictions aim to identify and characterize the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. This process involves creating a 3D model of the protein's active site and computationally placing the ligand within it to calculate a binding score or energy, which suggests the stability of the complex.

For this compound, its structural similarity to other bioactive molecules suggests potential interactions with various receptors and enzymes. For instance, related imidazoline derivatives have been investigated for their effects on histamine and adrenergic receptors. nih.gov A typical molecular docking study would involve:

Target Identification: Selecting a specific protein target, such as a histamine receptor.

Binding Site Analysis: Identifying the key amino acid residues in the binding pocket that could interact with the ligand.

Docking Simulation: Using software like AutoDock to place the ligand in the binding site and calculate the binding energy. arabjchem.org

Interaction Analysis: Visualizing the resulting complex to identify specific interactions like hydrogen bonds, and electrostatic or hydrophobic interactions.

Despite the compound's relevance, specific molecular docking studies detailing the binding energies and interaction patterns of this compound with specific protein targets are not extensively documented in the available scientific literature.

Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a series of active molecules.

This model serves as a 3D query to screen databases for other molecules with a similar arrangement of features, potentially leading to the discovery of new active compounds. Key features typically include:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Aromatic Rings

Hydrophobic Centers

Positive/Negative Ionizable Groups

While comprehensive pharmacophore models have been developed for broader classes of imidazoline receptor ligands to define the requirements for receptor selectivity nih.gov, a specific model derived from or for this compound is not described in the reviewed literature. Such a model would be instrumental in designing novel derivatives with potentially enhanced or more specific biological activities.

Prediction of Spectroscopic Signatures and Their Interpretation

Computational chemistry allows for the theoretical prediction of various spectroscopic signatures, which can be compared with experimental data to confirm a molecule's structure and understand its electronic properties. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

The predicted spectra for this compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for the atoms in the molecule. These predictions help in assigning the signals observed in experimental NMR spectra, confirming the compound's connectivity and structure.

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of the molecule's chemical bonds. This results in a theoretical IR spectrum, where specific peaks can be assigned to functional groups like N-H (amine and amide), C=O (carbonyl), and C-N bonds. This is useful for confirming the presence of these key structural features.

Mass Spectrometry (MS): While not a direct prediction of the spectrum, computational methods can help analyze fragmentation patterns observed in high-resolution mass spectrometry (HRMS), aiding in structural elucidation.

Biochemical and Molecular Interactions in Vitro Studies

Ligand Binding Studies with Isolated Biological Targets

Ligand binding studies are crucial for elucidating the pharmacological profile of a compound. For 2-(2-Oxo-4-imidazolin-4-yl)ethylamine, while direct and comprehensive binding assays are not extensively reported in peer-reviewed literature, its structural characteristics suggest potential interactions with various biological macromolecules.

Enzyme Inhibition and Activation Mechanisms

The imidazolidin-2-one scaffold, a core component of the title compound, is present in a variety of molecules with known enzyme-inhibiting properties. For example, derivatives of imidazolidine-2,4-dione have been synthesized and evaluated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov In these studies, compounds with this core structure have shown inhibitory activities in the micromolar range (IC50 = 2.85–6.95 μM), acting as competitive inhibitors. nih.gov This suggests that the 2-oxo-imidazoline ring in this compound could potentially serve as a pharmacophore for enzyme inhibition.

As a metabolite of histamine (B1213489), the compound's interaction with enzymes involved in histamine metabolism, such as histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO), is of particular interest. nih.govbiocrates.com HNMT is known to be inhibited by its product, tele-methylhistamine, and other imidazole-containing compounds. nih.gov It is conceivable that this compound could modulate the activity of these enzymes, thereby affecting histamine levels. However, detailed in vitro kinetic studies to confirm and quantify such interactions are lacking. Additionally, some (arylalkyl)imidazole anticonvulsants have been shown to inhibit cytochrome P-450, an important family of metabolic enzymes. nih.gov

Protein-Ligand Interaction Characterization

The specific three-dimensional interactions between this compound and protein targets have not been characterized by methods such as X-ray crystallography or NMR spectroscopy. However, based on its chemical structure, several types of non-covalent interactions can be predicted. The molecule possesses key functional groups capable of forming hydrogen bonds: the primary amine of the ethylamine (B1201723) side chain and the N-H and C=O groups of the 2-oxo-imidazoline ring. nih.gov The imidazole (B134444) ring itself, being aromatic in nature, can participate in π-π stacking or cation-π interactions with aromatic amino acid residues within a protein's binding site. chemijournal.com These fundamental interactions are critical for the binding affinity and selectivity of many drugs and endogenous ligands. chemijournal.com

Structure-Activity Relationship (SAR) Studies in Vitro

While comprehensive SAR studies focusing on this compound are not available, analysis of related imidazoline (B1206853) and imidazolidinone derivatives provides valuable insights into the structural requirements for various biological activities.

Elucidation of Key Structural Motifs for Activity

The biological activity of imidazoline and related compounds is often dictated by the nature and position of substituents on the heterocyclic ring and any associated side chains.

The Imidazoline/Imidazole Ring: This core structure is a critical pharmacophore for many biologically active compounds. nih.govchemijournal.com For anticonvulsant (arylalkyl)imidazoles, the alkylimidazole portion is considered the key pharmacophore, with the larger aryl group primarily influencing pharmacokinetic properties like blood-brain barrier penetration. nih.gov

The 2-Oxo Group: The presence of a carbonyl group at the 2-position, creating an imidazolidin-2-one, is a feature of various bioactive molecules, including LYP inhibitors and some anticancer agents. nih.govmdpi.com This group can act as a hydrogen bond acceptor, which is crucial for binding to target proteins.

The 4-Aminoethyl Side Chain: The ethylamine side chain at position 4 is structurally analogous to the side chain of histamine. This motif is fundamental for interaction with histamine receptors and metabolic enzymes. nih.gov Modifications to this side chain would be expected to significantly alter the compound's pharmacological profile.

Exploration of Substituent Effects

SAR studies on related heterocyclic compounds have demonstrated how different substituents can modulate activity and selectivity.

Substitution on the Imidazoline Ring: In a series of 2-(arylimino)imidazolidine derivatives, the introduction of an alkyl side chain on a nitrogen atom was found to be critical for a specific bradycardic action. nih.gov

Aryl Group Modifications: For (arylalkyl)imidazole anticonvulsants, replacing the aryl moiety with diverse lipophilic groups such as fluorenyl, benzo[b]thienyl, and benzofuranyl can yield highly active compounds, suggesting a degree of flexibility in this part of the molecule. nih.gov

Modifications Leading to Anticancer Activity: In a series of novel 4-(het)arylimidazolidin-2-ones, the nature of the substituent on the nitrogen atom of the urea (B33335) precursor influenced the yield and potentially the activity of the final compounds, with unsubstituted nitrogen atoms generally providing higher yields. mdpi.com

The following table summarizes SAR findings from studies on related imidazolidinone and imidazoline derivatives, illustrating the impact of structural modifications on biological activity.

| Compound Class | Key Structural Features | Substituent Effects on In Vitro Activity | Biological Target/Activity |

| Imidazolidine-2,4-dione Derivatives | Cinnamic acid-based side chain | The presence of cinnamic acid moiety led to good inhibitory activity (IC50 = 2.85-6.95 μM). | Lymphoid-specific tyrosine phosphatase (LYP) Inhibition nih.gov |

| (Arylalkyl)imidazole Derivatives | Alkylimidazole core with a large aryl group | Diverse lipophilic aryl groups (fluorenyl, naphthalenyl) maintained or enhanced potency. | Anticonvulsant (antielectroshock activity) nih.gov |

| 2-(Arylimino)imidazolidine Derivatives | Imidazolidine ring with an arylimino group | Introduction of an alkyl side chain on the bridge nitrogen atom was essential for activity. | Specific Bradycardic Action nih.gov |

This interactive table allows for a clearer understanding of how structural changes in related compounds affect their biological outcomes.

of this compound

The study of this compound in controlled laboratory settings, outside of living organisms, provides crucial insights into its fundamental biological properties. These in vitro investigations are essential for elucidating the compound's mechanisms of action at the cellular and molecular levels.

Cellular Mechanisms of Action (in vitro cell-free systems or specific cellular pathways)

As a derivative of histamine, the cellular activities of this compound are of significant interest. Research on related imidazole compounds suggests various potential mechanisms, including the modulation of cell proliferation and apoptosis. For instance, certain novel imidazole derivatives have been shown to interfere with the proliferation of myeloid leukemia cell lines, such as NB4 and K562. nih.gov This anti-proliferative effect was linked to the induction of apoptosis and the downregulation of specific cellular signaling pathways, including the AXL-Receptor Tyrosine Kinase (AXL-RTK) and Wnt/β-catenin pathways. nih.gov

Further studies on other imidazole derivatives have demonstrated cytotoxic properties against various cancer cell lines, including human A549 lung adenocarcinoma and DLD-1 colorectal cells. researchgate.net While these studies were not conducted on this compound itself, they provide a framework for understanding the potential cellular impacts of this class of compounds.

Interaction with Cellular Components (e.g., macromolecules)

The structural similarity of this compound to histamine suggests a potential interaction with histamine receptors (H1, H2, H3, and H4), which are G protein-coupled receptors (GPCRs). nih.gov The binding of ligands to these receptors initiates downstream signaling cascades that mediate a wide range of physiological effects. nih.govmdpi.com For example, H1 receptor activation is linked to Gq/11 proteins, leading to calcium mobilization, while H2 receptors couple with Gs to increase cyclic AMP (cAMP) levels. creative-biolabs.commdpi.com H3 and H4 receptors are typically coupled to Gi/o, which inhibits cAMP accumulation. creative-biolabs.com It is plausible that this compound could modulate the activity of these receptors, though specific binding affinities and functional consequences have yet to be fully elucidated.

The imidazole ring is a key structural feature in many biologically active molecules and is known to interact with various enzymes. wikipedia.org In catalytic triads of enzymes, the basic nitrogen of a histidine residue (which contains an imidazole ring) can act as a proton shuttle. wikipedia.org

Influence on Biochemical Pathways (e.g., 5-lipoxygenase pathway for related compounds)

While direct evidence linking this compound to the 5-lipoxygenase (5-LOX) pathway is not currently available, studies on other imidazole-containing compounds have explored their effects on related inflammatory pathways. For example, a series of novel oxazolone (B7731731) and imidazolone (B8795221) derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. nih.gov Some of these compounds demonstrated selective inhibition of COX-2, an enzyme involved in inflammation. nih.gov This suggests that imidazole-based structures have the potential to modulate inflammatory cascades, although the specific impact of this compound on the 5-LOX pathway requires further investigation.

Cell-Based Assays for Biological Activity (in vitro only)

A variety of in vitro cell-based assays can be employed to determine the biological activity of compounds like this compound. Functional assays for histamine receptors, for instance, can measure second messenger accumulation (e.g., cAMP) or calcium flux in response to ligand binding in engineered cell lines. creative-biolabs.com Such assays are critical for determining whether this histamine metabolite acts as an agonist or antagonist at different histamine receptor subtypes. mdpi.com

Cytotoxicity and cell viability assays are also fundamental in assessing the biological effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity and is commonly used to screen for cytotoxic effects of novel compounds, including imidazole derivatives, on various cell lines. nih.gov Other assays, such as spheroid viability assays in 3D cell cultures, can provide further insights into a compound's potential impact on cell growth and survival in a more tissue-like environment. nih.gov

Below is a table summarizing in vitro assays used for related imidazole compounds, which could be applicable to the study of this compound.

| Assay Type | Purpose | Cell Lines Used (Examples) | Measured Parameter | Reference |

| Functional Receptor Assay | Determine agonist/antagonist activity at histamine receptors | Engineered cell lines expressing H1R, H2R, H3R, H4R | cAMP accumulation, Calcium mobilization | creative-biolabs.com |

| MTT Assay | Assess cytotoxicity and cell viability | MDA-MB-231 (breast cancer), PPC-1 (prostate cancer), U-87 (glioblastoma) | Metabolic activity (formazan production) | nih.gov |

| Spheroid Viability Assay | Evaluate effects on 3D cell culture growth | PPC-1 (prostate cancer) | Spheroid size and viability | nih.gov |

| Apoptosis Assay | Detect induction of programmed cell death | NB4 (acute promyelocytic leukemia) | Apoptotic markers | nih.gov |

| Wound Healing Assay | Measure inhibition of cell migration | PPC-1, U-87 | Rate of "wound" closure | nih.gov |

| Enzyme Inhibition Assay | Determine inhibitory activity against specific enzymes | Purified COX-1 and COX-2 enzymes | Enzyme activity | nih.gov |

Enzymatic Synthesis Pathways and Transformations

The formation of this compound is intrinsically linked to the metabolism of histamine. Histamine is a biogenic amine synthesized from the amino acid L-histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.govmdpi.com

Once synthesized, histamine is primarily metabolized through two main enzymatic pathways:

N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway methylates the imidazole ring to form N-tele-methylhistamine. nih.govresearchgate.net

Oxidative deamination: Mediated by diamine oxidase (DAO), this pathway removes the amine group from the ethylamine side chain, leading to the formation of imidazole acetaldehyde, which is then further oxidized to imidazoleacetic acid. nih.govresearchgate.net

The formation of the 2-oxo group on the imidazoline ring represents an oxidative modification. While the specific enzyme responsible for this transformation in the context of histamine metabolism is not definitively characterized, the oxidation of imidazole moieties can occur under various physiological conditions. nih.gov It is plausible that this conversion is a result of oxidative stress or the action of other cellular oxidases. Studies on related imidazole-containing dipeptides, such as carnosine, have identified 2-oxo-imidazole derivatives as endogenous products with significant antioxidant capacity. nih.govnih.gov The presence of these 2-oxo derivatives suggests that enzymatic or reactive oxygen species-mediated oxidation of the imidazole ring is a relevant biological process.

Biosensor Development for Detection and Quantification

While no biosensors have been specifically developed for this compound, the extensive research into biosensors for its parent compound, histamine, provides a strong foundation for future development. The detection and quantification of biogenic amines are crucial in fields ranging from food safety to clinical diagnostics.

Electrochemical biosensors are a prominent class of analytical devices used for detecting small molecules. These sensors often utilize enzymes like diamine oxidase or monoamine oxidase immobilized on an electrode surface. The enzymatic reaction with the target analyte produces a measurable electrical signal, such as a change in current or potential.

Another approach involves the development of fluorescent chemosensors. These sensors typically consist of a molecule that exhibits a change in its fluorescent properties upon binding to the target analyte. For instance, imidazole derivatives themselves have been explored as optical chemosensors due to the ability of the nitrogen heteroatom to coordinate with various analytes, leading to a detectable colorimetric or fluorometric response. mdpi.com

The principles used in these histamine biosensors could be adapted for the detection of its metabolites. This might involve identifying an enzyme that specifically recognizes and acts on this compound or developing synthetic receptors or molecularly imprinted polymers with high affinity for this specific structure. The development of such a biosensor would be valuable for studying the metabolic fate of histamine and the physiological roles of its derivatives.

The table below outlines common principles in biosensor development that could be applied to this compound.

| Biosensor Principle | Biorecognition Element | Transduction Method | Potential Application | Reference |

| Enzymatic Biosensor | Oxidoreductase enzyme specific for the target | Amperometry, Potentiometry | Quantification in biological fluids | researchgate.net |

| Immunosensor | Antibody specific to the target molecule | Electrochemical, Optical | Highly selective detection in complex matrices | researchgate.net |

| Fluorescent Chemosensor | Synthetic receptor with a fluorophore | Fluorescence Spectroscopy | Cellular imaging and quantification | mdpi.com |

| Molecularly Imprinted Polymer (MIP) Sensor | Polymer with custom-fit binding sites | Electrochemical, Quartz Crystal Microbalance | Robust and stable detection in various samples | nih.gov |

Advanced Analytical Methodologies for Research Sample Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying the components of a mixture. For a compound like 2-(2-Oxo-4-imidazolin-4-yl)ethylamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical roles in its analytical workflow.

HPLC is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. Post-synthesis, the purity of this compound can be precisely determined using HPLC, often coupled with a UV detector. For instance, purification methods such as ethanol (B145695) recrystallization can yield samples with greater than 99% purity, a value confirmed by HPLC analysis.

For quantitative analysis, particularly at low concentrations in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity. mdpi.com This method allows for detection at the femtomole level. mdpi.com The development of a quantitative HPLC-MS/MS method would involve a stable isotope dilution strategy, where a labeled internal standard is used to ensure high accuracy. mdpi.com Samples are typically prepared by dilution in an acidic mobile phase, such as 0.1% formic acid in water, before injection into the system. mdpi.com

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, which contains polar functional groups (amine, amide), direct analysis by GC is challenging. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable derivative.

This process typically involves a two-step reaction. First, the keto group is protected using methoxyamine hydrochloride (MeOx), followed by silylation of the amine and amide protons using a reagent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.gov This derivatization makes the compound amenable to separation on a standard non-polar GC column and subsequent detection by mass spectrometry (GC/MS).

Advanced Purification Techniques for Research Applications

Beyond initial purification steps like recrystallization, obtaining highly pure this compound for sensitive research applications may require more advanced techniques. Ion-exchange chromatography is a particularly effective method for purifying compounds with ionizable groups, such as the ethylamine (B1201723) moiety of the target molecule. For structurally related 2-oxo-imidazole-containing dipeptides, purification using a cation exchange column has been demonstrated to be an effective step prior to quantitative analysis. mdpi.com This technique separates molecules based on their net surface charge, effectively removing impurities with different ionic characteristics. Other methods, such as preparative HPLC, can also be employed for isolating the compound at high purity.

Metabolomics and Proteomics Research in Cell-Free Systems

Cell-free expression (CFE) systems have emerged as powerful platforms for protein synthesis and metabolic engineering. The application of metabolomics and proteomics to these systems provides deep insights into their operational mechanisms, limitations, and potential for optimization. nih.govornl.gov

Metabolomics, the large-scale study of small molecules, can be used to monitor the consumption of substrates and the generation of metabolic intermediates and byproducts within the CFE system over time. nih.gov Research has shown that the majority of an organism's metabolic pathways, such as those from E. coli, remain active in cell lysates. biorxiv.org Untargeted metabolomics studies have revealed that the cessation of protein synthesis in these systems is often due to the accumulation of inhibitory waste products rather than the depletion of energy sources. biorxiv.org

Proteomics, the study of the entire protein complement, is used to characterize the cell-free extracts themselves, identifying the full machinery available for transcription and translation. ornl.gov Mass spectrometry-based proteomics can identify over a thousand proteins in a typical bacterial lysate, confirming the presence of all necessary components for protein synthesis. ornl.gov This approach is also invaluable for characterizing the synthesized protein product, including verifying its sequence and identifying any post-translational modifications, which are crucial for its functional activity. ornl.gov

GC/MS-based metabolomics is a well-established technique for the comprehensive profiling of primary metabolites in biological systems, including cell-free extracts. nih.gov This approach provides a detailed snapshot of the metabolic state of the system. The workflow involves quenching the enzymatic reactions, extracting the small molecules, and derivatizing them to increase their volatility for GC analysis, as previously described. nih.gov

Table 2: Two-Step Derivatization Protocol for GC/MS Metabolomics

| Step | Reagent | Purpose |

|---|---|---|

| 1. Methoxyimation | Methoxyamine hydrochloride (MeOx) in pyridine | Protects carbonyl (keto) groups and prevents the formation of multiple tautomeric peaks. |

| 2. Silylation | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Replaces active hydrogens on amine, amide, and hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility. |

The resulting data from GC/MS analysis consists of a complex series of peaks, each representing a different metabolite. By processing this data, researchers can identify and quantify changes in key metabolites, providing critical information for optimizing the performance and yield of cell-free systems. nih.gov

Validation of Analytical Methods for Research Applications

The validation of an analytical method is the process by which it is established that the procedure is suitable for its intended purpose. europa.eu For research applications involving this compound, any quantitative method must be validated to ensure the reliability of the results. The key parameters for validation are outlined by international guidelines. europa.eugavinpublishers.com

Accuracy : This refers to the closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration and is reported as percent recovery. europa.eu For a drug substance, a typical accuracy of recovery is expected to be within 99-101%. gavinpublishers.com

Precision : This measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (measurements under the same conditions over a short interval) and intermediate precision (measurements within the same lab but on different days or with different analysts). europa.eu

Specificity : This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com